Alprafenone

Description

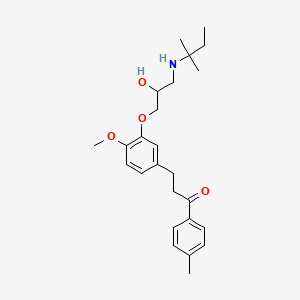

Structure

2D Structure

3D Structure

Properties

CAS No. |

124316-02-5 |

|---|---|

Molecular Formula |

C25H35NO4 |

Molecular Weight |

413.5 g/mol |

IUPAC Name |

3-[3-[2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]-4-methoxyphenyl]-1-(4-methylphenyl)propan-1-one |

InChI |

InChI=1S/C25H35NO4/c1-6-25(3,4)26-16-21(27)17-30-24-15-19(10-14-23(24)29-5)9-13-22(28)20-11-7-18(2)8-12-20/h7-8,10-12,14-15,21,26-27H,6,9,13,16-17H2,1-5H3 |

InChI Key |

WUUQBRHWNUFEEB-UHFFFAOYSA-N |

SMILES |

CCC(C)(C)NCC(COC1=C(C=CC(=C1)CCC(=O)C2=CC=C(C=C2)C)OC)O |

Canonical SMILES |

CCC(C)(C)NCC(COC1=C(C=CC(=C1)CCC(=O)C2=CC=C(C=C2)C)OC)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(4-methylphenyl)-3-(3'-(2-hydroxy-3-tert-pentylaminopropoxy)-4'-methoxyphenyl)-1-propanone AH 141 AH-141 alprafenone |

Origin of Product |

United States |

Preclinical Pharmacological Investigations of Alprafenone

Elucidation of Alprafenone's Mechanism of Action

Cellular Electrophysiological Characterization in Excitable Tissues

This compound, a derivative of the antiarrhythmic drug propafenone (B51707), demonstrates significant electrophysiological effects on cardiac excitable tissues. nih.gov Studies on canine cardiac preparations, including Purkinje fibers (PF), ventricular muscle, and atrial muscle, have been instrumental in characterizing its cellular action. In excitable tissues, the generation and propagation of action potentials are fundamental processes governed by the flow of ions across the cell membrane. sajaa.co.zanih.gov this compound modifies the characteristics of these action potentials in a manner consistent with antiarrhythmic agents. nih.gov

In canine Purkinje fibers, this compound administered in concentrations from 5 x 10⁻⁸ to 1 x 10⁻⁶ M leads to a dose-dependent reduction in several key action potential parameters. These include the action potential amplitude (APA), the maximum upstroke velocity of phase 0 (Vmax), and the action potential duration (APD). nih.gov The reduction in Vmax is a hallmark of Class I antiarrhythmic drugs and signifies a blockade of fast sodium channels. cvpharmacology.com This action also results in decreased conduction velocity within the Purkinje fibers. nih.gov

A notable tissue-specific effect is observed in its modulation of the action potential duration. While this compound decreases the APD in Purkinje fibers, primarily by affecting the slope of phase 2, it conversely causes a significant prolongation of the APD in ventricular epicardial and endocardial muscle tissues. nih.gov In contrast, it does not have a discernible effect on the action potential duration in atrial muscle. nih.gov Furthermore, this compound effectively suppresses abnormal automaticity induced by Barium Chloride (BaCl₂), particularly at low membrane potentials, but does not affect normal automaticity or that induced by isoproterenol. nih.gov It also inhibits both early and delayed afterdepolarizations, which are known triggers for cardiac arrhythmias. nih.gov

| Tissue | Parameter | Effect of this compound (5x10⁻⁸ - 1x10⁻⁶ M) |

| Canine Purkinje Fibers | Action Potential Amplitude (APA) | Decrease (Concentration-dependent) |

| Vmax (Maximum Upstroke Velocity) | Decrease (Concentration-dependent) | |

| Action Potential Duration (APD) | Decrease | |

| Conduction Velocity | Decrease | |

| Effective Refractory Period (ERP) | Prolonged relative to APD | |

| Canine Ventricular Muscle | Action Potential Duration (APD) | Increase (Significant) |

| Canine Atrial Muscle | Action Potential Duration (APD) | No effect |

Ion Channel Modulation and Gating Kinetics, with a Focus on Sodium Channel Interaction

The kinetics of ion channels, which describes the transitions between closed, open, and inactivated states, are crucial for their function. youtube.comyoutube.com For Class 1C antiarrhythmics like the parent compound propafenone, the binding and unbinding to the sodium channel are relatively slow. patsnap.com This leads to a significant reduction in conduction velocity but has minimal effect on the action potential duration. This compound's effect on Vmax is consistent with this class of drugs. nih.gov The blockade of sodium channels slows the rapid influx of sodium ions during phase 0 of the action potential, thereby decreasing the rate of depolarization. cvpharmacology.com

Beyond sodium channels, this compound's effects suggest modulation of other ion currents. The shortening of the action potential duration in Purkinje fibers and its lengthening in ventricular muscle indicate complex interactions with potassium and/or calcium channels that contribute to the repolarization phases (Phase 2 and 3) of the action potential. nih.gov For instance, the decrease in the slope of phase 2 in Purkinje fibers points to an influence on the currents active during the plateau phase. nih.gov

Receptor Binding Affinity and Selectivity Profiles

The concept of receptor binding affinity (the strength of the binding between a ligand and its receptor) and selectivity (the degree to which a drug acts on a given site relative to other sites) is central to pharmacology. nih.govfrontiersin.org Although detailed receptor binding affinity and selectivity profile studies for this compound are not extensively published in the provided search results, its classification as a propafenone derivative implies it may share some of its beta-blocking characteristics. nih.gov The suppression of BaCl₂-induced abnormal automaticity, but not isoproterenol-induced automaticity, by this compound suggests that its primary action is not mediated through beta-receptor antagonism, though a weak interaction cannot be entirely ruled out without specific binding assays. nih.gov

In Vitro and Ex Vivo Pharmacodynamic Studies of this compound

Efficacy in Experimental Cardiac Arrhythmia Models

The antiarrhythmic potential of this compound has been demonstrated in various in vitro and ex vivo experimental models of cardiac arrhythmias. nih.gov These models are designed to mimic the electrophysiological conditions that initiate and sustain arrhythmias in the heart. researchgate.netmdpi.comresearchgate.net

A key finding is this compound's ability to inhibit triggered activity. It effectively suppressed both early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs) in canine cardiac tissue preparations. nih.gov EADs and DADs are abnormal voltage depolarizations that can occur during or after the repolarization phase of an action potential, respectively, and are known to trigger arrhythmias such as Torsades de Pointes and catecholaminergic polymorphic ventricular tachycardia. This compound's capacity to eliminate this triggered activity underscores its potential efficacy in preventing the initiation of such arrhythmias. nih.gov

Furthermore, the drug's ability to suppress abnormal automaticity arising from depolarized membrane potentials, as seen in the BaCl₂-induced model, points to its effectiveness in arrhythmias that originate from non-pacemaker cells that have become pathologically automatic. nih.gov The prolongation of the effective refractory period (ERP) in Purkinje fibers, especially at high extracellular potassium concentrations, is another important antiarrhythmic mechanism. nih.gov A longer ERP means that the cardiac tissue is unexcitable for a longer period, which can interrupt re-entrant circuits that are responsible for many clinical arrhythmias. nih.gov

| Experimental Model | Finding | Implication for Antiarrhythmic Efficacy |

| Early Afterdepolarizations (EADs) | Inhibited | Prevention of triggered arrhythmias |

| Delayed Afterdepolarizations (DADs) | Inhibited | Prevention of triggered arrhythmias |

| BaCl₂-induced Abnormal Automaticity | Suppressed | Efficacy against arrhythmias from depolarized tissue |

| High [K+]₀ in Purkinje Fibers | Prolonged ERP beyond repolarization | Termination of re-entrant circuits |

Comparative Pharmacological Activity with Related Compounds, including Propafenone Analogues

The pharmacological profile of this compound is very similar to that of its parent compound, propafenone. nih.gov Both are classified as Class 1C antiarrhythmic agents due to their pronounced, use-dependent block of cardiac sodium channels. nih.govpatsnap.com This shared primary mechanism results in a significant slowing of impulse conduction in the heart.

Studies directly comparing this compound to propafenone conclude that their range of actions is remarkably alike. nih.gov This includes the concentration-dependent decreases in Vmax, action potential amplitude, and conduction velocity. nih.gov However, subtle differences can exist between such analogues. For example, another propafenone analogue, diprafenone, was shown to have a strong effect on AV-nodal and ventricular conduction intervals when compared to propafenone in patients with ventricular arrhythmias. nih.gov

Propafenone is distinguished from some other Class 1C drugs like flecainide (B1672765) by its additional beta-blocking activity. nih.goveuropeanreview.org This dual-action can be clinically relevant. While the beta-blocking potency of this compound has not been explicitly quantified in the provided search results, its structural and functional similarity to propafenone suggests it might also possess this characteristic, which would differentiate its complete pharmacological profile from a "pure" sodium channel blocker. nih.gov The comprehensive evaluation of such analogues is crucial for identifying compounds with potentially improved efficacy or a more favorable side-effect profile.

Electrophysiological Modeling and Simulation in Preclinical Contexts

The preclinical assessment of a novel antiarrhythmic compound like this compound heavily relies on understanding its detailed interactions with the electrical signaling of the heart. Electrophysiological modeling and simulation serve as powerful tools in this context, providing a bridge between observed in vitro effects on cardiac tissues and the potential clinical impact on the heart's rhythm. While direct, publicly available computational models and simulations specifically tailored to this compound are not extensively documented, the wealth of experimental data on its effects on cardiac action potentials provides a robust foundation for the development of such models. This section will delve into the preclinical electrophysiological findings for this compound and discuss their implications for computational modeling.

Detailed Research Findings from Preclinical Investigations

Preclinical studies on isolated cardiac tissues have been instrumental in characterizing the electrophysiological profile of this compound. A pivotal study on canine cardiac tissue revealed that this compound, a derivative of propafenone, exhibits a complex and concentration-dependent influence on the transmembrane action potentials of various cardiac cell types. nih.gov

In Purkinje fibers, which are crucial for the rapid conduction of electrical impulses in the ventricles, this compound at concentrations ranging from 5 x 10⁻⁸ to 1 x 10⁻⁶ M demonstrated actions consistent with a potent antiarrhythmic agent. Specifically, it led to a dose-dependent reduction in the action potential amplitude (APA), the maximum upstroke velocity of the action potential (Vmax), and the action potential duration (APD). nih.gov The reduction in Vmax, a key indicator of sodium channel blockade, was found to be use-dependent, meaning the blocking effect is more pronounced at higher heart rates. nih.gov

A noteworthy observation was the differential effect of this compound on the APD in different cardiac tissues. While it shortened the APD in Purkinje fibers by altering the slope of phase 2 of the action potential, it paradoxically caused a significant prolongation of the APD in both ventricular epicardial and endocardial muscle tissues. nih.gov In contrast, the action potential duration in atrial muscle remained unaffected. nih.gov This tissue-specific effect on repolarization is a critical finding for understanding the compound's potential antiarrhythmic and proarrhythmic profile.

Furthermore, this compound was shown to prolong the effective refractory period (ERP) relative to the action potential duration in Purkinje fibers. nih.gov This effect, particularly the prolongation of refractoriness beyond full repolarization at high extracellular potassium concentrations, is a significant electrophysiological property. nih.gov The compound also demonstrated the ability to suppress abnormal automaticity induced by barium chloride, without affecting normal or isoproterenol-induced automaticity. nih.gov Additionally, this compound effectively inhibited both early and delayed afterdepolarizations and could terminate triggered activity, which are cellular events known to initiate arrhythmias. nih.gov

The following tables summarize the key electrophysiological effects of this compound observed in preclinical studies:

| Parameter | Tissue | Effect | Concentration Range | Key Finding |

| Action Potential Amplitude (APA) | Purkinje Fibers | Decrease | 5 x 10⁻⁸ - 1 x 10⁻⁶ M | Concentration-dependent reduction. nih.gov |

| Max Upstroke Velocity (Vmax) | Purkinje Fibers | Decrease | 5 x 10⁻⁸ - 1 x 10⁻⁶ M | Use-dependent block, indicating sodium channel inhibition. nih.gov |

| Action Potential Duration (APD) | Purkinje Fibers | Decrease | 5 x 10⁻⁸ - 1 x 10⁻⁶ M | Shortening due to action on phase 2 slope. nih.gov |

| Action Potential Duration (APD) | Ventricular Muscle | Increase | 5 x 10⁻⁸ - 1 x 10⁻⁶ M | Significant prolongation in epicardial and endocardial layers. nih.gov |

| Action Potential Duration (APD) | Atrial Muscle | No Effect | 5 x 10⁻⁸ - 1 x 10⁻⁶ M | Demonstrates tissue-specific action. nih.gov |

| Effective Refractory Period (ERP) | Purkinje Fibers | Prolongation | 5 x 10⁻⁸ - 1 x 10⁻⁶ M | Prolonged relative to APD. nih.gov |

| Conduction Velocity | Purkinje Fibers | Decrease | 5 x 10⁻⁸ - 1 x 10⁻⁶ M | Consistent with Vmax reduction. nih.gov |

| Abnormal Automaticity | Purkinje Fibers | Suppression | Not Specified | Suppressed BaCl₂-induced automaticity. nih.gov |

| Afterdepolarizations | Not Specified | Inhibition | Not Specified | Inhibited both early and delayed afterdepolarizations. nih.gov |

| Triggered Activity | Not Specified | Elimination | Not Specified | Eliminated triggered activity. nih.gov |

| Compound | Effect on Ventricular APD | Effect on Purkinje Fiber APD | Effect on Atrial APD | Primary Sodium Channel Block |

| This compound | Increase nih.gov | Decrease nih.gov | No Effect nih.gov | Use-dependent nih.gov |

| Propafenone | Similar to this compound nih.gov | Similar to this compound nih.gov | Similar to this compound nih.gov | Yes |

Implications for Electrophysiological Modeling and Simulation

The detailed preclinical data on this compound provides essential parameters for constructing an in silico model of its cardiac electrophysiological effects. Such a model would be invaluable for simulating its behavior under a wide range of physiological and pathological conditions, thereby predicting its antiarrhythmic efficacy and proarrhythmic potential with greater precision.

A computational model for this compound would likely be built upon existing models of human ventricular or Purkinje fiber action potentials. The experimental findings would guide the modification of parameters representing specific ion channel conductances. For instance, the use-dependent decrease in Vmax strongly suggests that this compound is a potent blocker of the fast sodium current (INa). A mathematical representation of this block, incorporating state-dependent binding (to the open and/or inactivated states of the channel), would be a core component of the model.

The differential effects on APD across various cardiac tissues present a more complex modeling challenge and highlight the multi-channel blocking nature of this compound. The shortening of the Purkinje fiber APD, coupled with the prolongation in ventricular muscle, suggests that this compound likely modulates one or more potassium currents (e.g., the transient outward current, Ito; the delayed rectifier currents, IKr and IKs) in addition to the sodium current. The model would need to incorporate tissue-specific expressions of these ion channels and this compound's differential affinity for them to accurately reproduce the observed phenomena.

Simulations using such a model could then be employed to:

Predict the risk of Torsades de Pointes (TdP): By integrating the effects on multiple ion channels, as advocated by initiatives like the Comprehensive in vitro Proarrhythmia Assay (CiPA), a model could provide a more holistic assessment of arrhythmia risk than relying on a single parameter like hERG block.

Investigate the mechanism of use-dependency: Simulations can explore the kinetics of binding and unbinding of this compound to the sodium channel at various heart rates, helping to explain the observed use-dependent effects.

Explore the impact of disease states: The model could be adapted to simulate conditions such as ischemia or heart failure, which alter the expression and function of ion channels, to predict how the efficacy and safety of this compound might be affected.

Optimize potential therapeutic applications: By simulating the effects of this compound on re-entrant circuits, which are the basis for many life-threatening arrhythmias, the model could help identify the types of arrhythmias for which this compound might be most effective.

Preclinical Pharmacokinetic and Metabolic Profiling of Alprafenone

Pharmacokinetic Characterization in Animal Models

Absorption, Distribution, and Excretion (ADE) Studies

No data is publicly available on the absorption, distribution, and excretion of Alprafenone in any preclinical animal models.

Plasma Protein Binding Characteristics

Specific in vitro or in vivo data on the plasma protein binding of this compound could not be located. For context, related compounds like propafenone (B51707) have been shown to be highly bound to plasma proteins (86-99%) in various mammalian species, a characteristic that can influence a drug's distribution and pharmacological activity. nih.govnih.gov However, it is crucial to note that this data is not for this compound.

Elimination Half-Life and Systemic Clearance in Preclinical Species

There is no available information on the elimination half-life or systemic clearance of this compound in preclinical species such as rats or dogs.

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Correlations

No studies describing the relationship between the pharmacokinetic profile and the pharmacodynamic effects of this compound in preclinical models are publicly accessible.

Investigation of this compound's Metabolic Pathways

In Vitro Metabolic Transformation Studies, utilizing Hepatocyte and Subcellular Fraction Assays

There is no published research detailing the in vitro metabolism of this compound using hepatocytes or subcellular fractions like liver microsomes. Such studies are essential for identifying potential metabolites and understanding the enzymes responsible for a compound's breakdown. nih.govnih.govnih.gov

Metabolite Identification and Structural Characterization in Animal Specimens

Detailed research findings on the identification and structural characterization of this compound metabolites in animal specimens such as rats, dogs, or monkeys are not documented in the available scientific literature. Information regarding the primary metabolic pathways, including potential phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions, and the structures of resulting metabolites is currently unavailable.

Enzyme Kinetics and Isoform-Specific Metabolism

There is no available data on the enzyme kinetics of this compound metabolism. Specific cytochrome P450 (CYP) isoforms or other enzyme families responsible for the biotransformation of this compound have not been identified in published studies. Consequently, kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity) for its metabolic pathways are unknown.

Interspecies Comparative Metabolism

A comparative analysis of this compound metabolism across different animal species (e.g., rat, dog, monkey) and comparison to human metabolism has not been reported. Understanding such differences is crucial for extrapolating preclinical safety and efficacy data to humans, but the necessary foundational data for this compound is absent from the scientific record.

Chemical Synthesis and Structure Activity Relationship Sar Studies of Alprafenone

Synthetic Methodologies for Alprafenone and its Analogues

The synthesis of this compound and its analogues generally follows established routes for propafenone-type compounds, involving the assembly of a substituted aromatic core linked to an amino alcohol side chain.

The synthesis of propafenone (B51707), and by extension this compound, has been approached through various routes. A common strategy begins with a substituted phenol, which serves as the precursor to the aromatic core of the molecule.

A general synthetic scheme for propafenone analogues involves a five-step process ceon.rs:

Condensation of an acetophenone with a substituted benzaldehyde (B42025).

Reduction of the resulting α,β-unsaturated ketone.

Addition of the phenolic nucleophile to epichlorohydrin (B41342).

Aminolysis of the resulting epoxide with an appropriate amine.

Formation of the hydrochloride salt.

Methodological advancements often focus on improving the efficiency and safety of these steps, such as optimizing reaction conditions and exploring more environmentally benign solvents and reagents.

Derivatization of the core this compound structure is a key strategy to modulate its physicochemical and pharmacological properties. Modifications are typically focused on the aromatic rings and the amine moiety of the side chain. For instance, the synthesis of 5-hydroxy and 5-benzyloxy analogues of propafenone has been described, which involved selective reduction and alkylation steps to introduce these functionalities nih.gov. The aim of such derivatization is often to explore the impact of substituents on activity and to develop compounds with altered metabolic stability or target selectivity.

Prodrug approaches aim to improve the pharmacokinetic properties of the parent drug, such as solubility, bioavailability, or targeted delivery. While specific prodrugs of this compound are not detailed in the available literature, general principles of prodrug design for similar compounds involve masking polar functional groups, like hydroxyl or amine groups, with moieties that are cleaved in vivo to release the active drug.

This compound, like propafenone, possesses a chiral center in the amino alcohol side chain, meaning it exists as a pair of enantiomers. The different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Therefore, the stereoselective synthesis or separation of enantiomers is of significant importance.

Asymmetric Synthesis: The goal of asymmetric synthesis is to produce a single enantiomer directly. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. For propafenone-type molecules, asymmetric reduction of a prochiral ketone intermediate is a key step where chirality can be introduced. Continuous flow asymmetric synthesis has emerged as a powerful technique for the production of chiral active pharmaceutical ingredients, offering advantages in terms of safety, efficiency, and scalability nih.gov.

Enantiomeric Resolution: Resolution is the process of separating a racemic mixture into its individual enantiomers. Common methods include:

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.

Chromatographic Resolution: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) can be used to separate enantiomers based on their differential interactions with the chiral selector.

Enzymatic Resolution: Enzymes can selectively catalyze a reaction with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

SAR and SPR studies are crucial for understanding how the chemical structure of this compound and its analogues influences their biological activity and physicochemical properties.

Qualitative SAR studies on propafenone analogues have provided valuable insights into the structural requirements for antiarrhythmic activity and other pharmacological effects, such as the modulation of multidrug resistance.

Research on propafenone derivatives has shown that modifications to the benzyl (B1604629) moiety can significantly impact the antiarrhythmic effect. For example, the introduction of chloro or fluoro substituents at the ortho position of the benzyl ring did not lead to an improved antiarrhythmic profile compared to the parent compound in an animal model ceon.rs.

Studies on 5-hydroxy and 5-benzyloxy analogues of propafenone revealed that the 5-hydroxy derivatives followed an established correlation between lipophilicity (log P) and potency. In contrast, the 5-benzyloxy analogues exhibited similar activity regardless of their lipophilicity, suggesting a different mode of interaction or a ceiling effect for this series of compounds nih.gov.

The following table summarizes some qualitative SAR findings for propafenone analogues, which can be extrapolated to this compound:

| Modification Site | Substituent | Effect on Activity |

| Benzyl Moiety (ortho) | -Cl, -F | No improvement in antiarrhythmic activity ceon.rs |

| Aromatic Ring | 5-OH | Potency correlates with lipophilicity nih.gov |

| Aromatic Ring | 5-Benzyloxy | Potency independent of lipophilicity nih.gov |

QSAR modeling aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For propafenone analogues, pre-QSAR analysis has been utilized to inform the design of novel derivatives with potential chemosensitizing activity in multidrug-resistant cancer researchgate.net. This involves identifying a pharmacophore, which is the essential three-dimensional arrangement of functional groups required for biological activity.

While a specific QSAR model for the antiarrhythmic activity of this compound is not available in the reviewed literature, the general approach would involve:

Synthesizing a series of this compound analogues with systematic structural variations.

Measuring the antiarrhythmic activity of these analogues in a standardized biological assay.

Calculating a set of molecular descriptors for each analogue that quantify various aspects of their chemical structure (e.g., electronic, steric, and hydrophobic properties).

Using statistical methods to develop a mathematical equation that correlates the molecular descriptors with the observed biological activity.

Such a model would be invaluable for predicting the activity of unsynthesized this compound derivatives and for guiding the design of new compounds with enhanced potency and selectivity.

Stereochemical Influence on Biological Activity

The introduction of chiral centers in a drug molecule necessitates a thorough investigation into the pharmacological properties of its individual stereoisomers. In the case of this compound, a compound structurally related to propafenone-type antiarrhythmic agents, the presence of at least one chiral center in its structure implies the existence of enantiomers which may exhibit distinct biological activities. While direct studies on the stereoisomers of this compound are not extensively available in the public domain, a comprehensive understanding of the stereochemical influence on its biological activity can be extrapolated from detailed research on its close structural analogs, namely propafenone and diprafenone.

Research on propafenone and diprafenone has consistently demonstrated a significant stereoselectivity in their pharmacological actions, particularly concerning their β-adrenoceptor blocking and antiarrhythmic effects. These findings provide a strong basis for predicting a similar stereochemical influence on the biological activity of this compound.

β-Adrenoceptor Antagonist Activity

Studies on the enantiomers of both propafenone and diprafenone have revealed that the (S)-enantiomer is considerably more potent in blocking β-adrenoceptors than the (R)-enantiomer. This stereoselectivity has been quantified in radioligand binding assays and functional experiments.

In studies involving guinea-pig myocardial membranes, the (S)-enantiomers of both propafenone and diprafenone showed a significantly higher affinity for β-adrenoceptors. The displacement of the β-adrenoceptor antagonist (-)-[3H]-CGP-12177 by the (S)-enantiomers was found to be 40-60 times more potent than by the (R)-enantiomers. nih.gov This translates to a 1.6-1.8 log unit difference in potency.

Furthermore, functional experiments on isolated atria, measuring the antagonism of the positive inotropic action of isoprenaline, confirmed this pronounced stereoselectivity. The (S)-enantiomer of both drugs was found to be 14-40 fold more potent as a β-adrenoceptor antagonist compared to the (R)-enantiomer. nih.gov

Table 1: Stereoselective β-Adrenoceptor Antagonist Potency of Propafenone and Diprafenone Enantiomers

| Compound | Enantiomer | Relative Potency (vs. (R)-enantiomer) |

| Propafenone | (S) | 14-40x more potent |

| (R) | Baseline | |

| Diprafenone | (S) | 14-40x more potent |

| (R) | Baseline |

This interactive table summarizes the significant difference in β-adrenoceptor antagonist potency between the (S) and (R) enantiomers of propafenone and diprafenone.

Given the structural similarities between this compound, propafenone, and diprafenone, it is highly probable that the (S)-enantiomer of this compound is also the more potent β-adrenoceptor antagonist.

Antiarrhythmic Activity

In contrast to the marked stereoselectivity observed in β-adrenoceptor blockade, the antiarrhythmic activity of propafenone and diprafenone does not exhibit a significant difference between their enantiomers. Studies on the prolongation of the functional refractory period in isolated guinea-pig auricles showed that both the (R)- and (S)-enantiomers of propafenone and diprafenone possess equal potency. nih.gov

This lack of stereoselectivity in antiarrhythmic action suggests that the mechanism responsible for this effect is not dependent on the specific stereochemical configuration at the chiral center that dictates β-adrenoceptor affinity.

Table 2: Antiarrhythmic Activity of Propafenone and Diprafenone Enantiomers

| Compound | Enantiomer | Relative Antiarrhythmic Potency |

| Propafenone | (S) | Comparable to (R)-enantiomer |

| (R) | Comparable to (S)-enantiomer | |

| Diprafenone | (S) | Comparable to (R)-enantiomer |

| (R) | Comparable to (S)-enantiomer |

This interactive table illustrates the comparable antiarrhythmic activity of the (S) and (R) enantiomers for both propafenone and diprafenone.

Advanced Analytical Methods for Alprafenone Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating components from a mixture, a critical step for the analysis of chemical compounds. These methods rely on the differential distribution of a compound between a stationary phase and a mobile phase. r-biopharm.comyoutube.comrsc.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. youtube.com It utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (the stationary phase). mdpi.comresearchgate.net The high pressure allows for the use of very small particle sizes in the column, which provides high resolution and efficiency. researchgate.netresearchgate.net HPLC is highly versatile and can be adapted for a wide range of analytes, from small molecules to large proteins, making it a cornerstone in pharmaceutical analysis for assessing purity, stability, and formulation consistency. youtube.comrsc.orgmdpi.com

Ultra-Fast Liquid Chromatography (UFLC), sometimes referred to as Ultra-Performance Liquid Chromatography (UPLC), is an advancement of HPLC that uses columns with even smaller particle sizes (typically sub-2 µm). researchgate.net This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC. researchgate.netnih.gov UFLC systems are designed to operate at much higher pressures to push the mobile phase through the densely packed column. researchgate.net This technology is particularly valuable in high-throughput screening and pharmacokinetic studies where speed and sensitivity are crucial. nih.gov

Table 1: Comparison of HPLC and UFLC/UPLC General Characteristics

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Fast/Ultra-Performance Liquid Chromatography (UFLC/UPLC) |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Operating Pressure | Lower (e.g., up to 6,000 psi) | Higher (e.g., up to 15,000 psi or more) |

| Analysis Speed | Slower | Faster |

| Resolution | High | Very High |

| Sensitivity | Good | Excellent |

| Solvent Consumption | Higher | Lower |

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is an analytical technique used for separating and analyzing volatile and semi-volatile compounds that can be vaporized without decomposing. In GC, the mobile phase is an inert carrier gas, such as helium or nitrogen, which flows through a column containing the stationary phase. Separation occurs as different compounds travel through the column at different rates depending on their chemical properties and interaction with the stationary phase. GC is widely used for purity testing, identifying components in a mixture, and quantifying analytes. For non-volatile or thermally unstable compounds, a derivatization step is often required to make them suitable for GC analysis.

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) for Chiral Separations

Many pharmaceutical compounds are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Since enantiomers can have different pharmacological effects, their separation is critical.

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. The separation occurs in a narrow fused-silica capillary. For chiral separations, a chiral selector (CS), such as a cyclodextrin, is added to the background electrolyte. The enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities, allowing for their separation.

Capillary Electrochromatography (CEC) is a hybrid technique that combines the principles of HPLC and CE. It uses a packed capillary column like in HPLC, but the mobile phase is driven by electroosmotic flow (EOF) generated by an applied electric field, rather than pressure. This results in very high separation efficiency. For chiral separations in CEC, the stationary phase itself can be chiral (a chiral stationary phase, or CSP), or a chiral selector can be added to the mobile phase. CEC is recognized for its potential in analyzing chiral drugs and other complex mixtures.

Spectroscopic and Spectrometric Characterization Methods

These methods are used to measure the interaction of a compound with electromagnetic radiation or to determine its mass-to-charge ratio, providing crucial information about its structure and identity.

Mass Spectrometry (MS) Techniques, including LC-MS and GC-MS

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. This information allows for the determination of a molecule's elemental composition and can be used for structural elucidation. When coupled with chromatographic techniques, MS becomes a highly selective and sensitive detector.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This hyphenated technique is extremely versatile and can analyze a wide range of compounds. It is widely used in pharmaceutical analysis, metabolomics, and environmental monitoring for identifying and quantifying compounds in complex matrices. Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity by fragmenting selected ions and analyzing the resulting fragments, which is invaluable for structural confirmation and trace-level quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph with a mass spectrometer. As volatile compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and detected. GC-MS is a robust and widely used method for the analysis of volatile and semi-volatile compounds, offering excellent sensitivity and specificity for identification and quantification.

Ultraviolet-Visible (UV/Vis) Spectroscopy Applications

Ultraviolet-Visible (UV/Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This technique is widely used for the quantitative analysis of compounds in solution. It can be used to determine the concentration of a drug substance, monitor the purity of a sample, and study the stability of pharmaceutical formulations. Because it is simple, cost-effective, and non-destructive, UV/Vis spectroscopy is a common method in quality control laboratories.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Helium |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Confirmation

Detailed ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and multiplicity for Alprafenone, are not available in published literature. Such data would be essential for the unambiguous confirmation of its molecular structure by identifying the chemical environment of each proton and carbon atom.

Similarly, specific Infrared (IR) spectroscopy data, which would identify the characteristic absorption bands for this compound's functional groups (e.g., ketone C=O stretch, aromatic C=C bonds, C-O ether linkages), has not been documented in accessible research. This information is crucial for confirming the presence of these functional groups within the molecule.

Method Validation Principles in Analytical Research

While the principles of method validation are well-established by regulatory bodies like the International Council for Harmonisation (ICH), their specific application and the resulting data for an analytical method for this compound are not documented. A validated method, likely a stability-indicating High-Performance Liquid Chromatography (HPLC) method, would be necessary for the accurate quantification of this compound in research and quality control settings.

Robustness and Forced Degradation Studies pertinent to Analytical Method Development

Robustness: There is no information on the robustness of an analytical method for this compound, which would involve assessing the method's performance under small, deliberate variations in parameters such as mobile phase composition, pH, flow rate, and column temperature.

Forced Degradation: Forced degradation studies are essential for developing stability-indicating methods. These studies involve exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light to identify potential degradation products. No such studies or characterization of degradation products for this compound have been reported in the scientific literature. This information would be vital for understanding its stability profile and ensuring the specificity of any quantitative method.

Emerging Research Directions and Methodological Innovations for Alprafenone

Computational Approaches and Molecular Modeling in Alprafenone Research

In silico methods have become indispensable in modern drug discovery, allowing researchers to simulate complex biological processes and predict compound behavior, thereby saving time and resources. nih.govresearchgate.net

As a Class I anti-arrhythmic, this compound's primary mechanism of action involves the blockade of cardiac sodium channels. medkoo.com Its structural relative, propafenone (B51707), is known to inhibit the sodium channel protein type 5 subunit alpha (Nav1.5). drugbank.com This protein represents a key target for computational studies of this compound.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies would model its interaction with the Nav1.5 channel's binding site, providing insights into the specific amino acid residues involved and the stability of the drug-receptor complex. nih.govmdpi.com

Molecular dynamics (MD) simulations build upon docking by simulating the movement of every atom in the system over time. researchgate.net An MD simulation of this compound bound to the Nav1.5 channel can reveal the dynamic nature of their interaction, confirm the stability of the binding pose predicted by docking, and elucidate the conformational changes in the protein induced by the drug. nih.govnih.govresearchgate.net These simulations are crucial for understanding the precise mechanism of channel blockade and can guide the design of new analogues with enhanced affinity or selectivity. nih.gov

Computational tools can forecast a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties before it is even synthesized. researchgate.neteijppr.com These predictions are based on the molecule's structure and are vital for early-stage risk assessment and candidate selection. nih.gov For this compound, in silico models could predict a range of crucial pharmacokinetic parameters.

These predictive models help researchers identify potential liabilities, such as poor absorption or rapid metabolism, early in the development process, allowing for structural modifications to optimize the compound's profile. nih.gov

Table 1: Illustrative In Silico ADME/Tox Predictions for a Compound Like this compound

| Parameter | Predicted Property | Significance in Drug Development |

|---|---|---|

| Solubility | Aqueous Solubility (logS) | Affects absorption and formulation possibilities. |

| Lipophilicity | Partition Coefficient (logP) | Influences absorption, distribution, and metabolism. nih.gov |

| Absorption | Caco-2 Permeability | Predicts intestinal absorption rate. |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Determines potential for central nervous system effects. nih.gov |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. nih.gov |

| Toxicity | hERG Inhibition | Assesses risk of cardiac arrhythmia. |

Note: This table is illustrative of the types of predictions made using in silico tools and does not represent actual measured data for this compound.

Exploration of Novel this compound Analogues and Derivatives

The synthesis of analogues is a cornerstone of medicinal chemistry, aimed at improving a drug's efficacy, selectivity, and pharmacokinetic properties. Research into analogues of the structurally similar compound propafenone provides a blueprint for how this compound's structure could be modified. One study focused on synthesizing novel propafenone analogues to act as potential modulators of adriamycin resistance in cancer cells. nih.gov In that research, new compounds were created by condensing 1-[2-[2,3-epoxypropoxy]phenyl]-3-phenyl-1-propanone with various substituted piperazines. nih.gov

These analogues were then evaluated for their ability to chemosensitize multidrug-resistant cancer cells, with several exhibiting potent activity compared to the standard, verapamil. nih.gov A similar strategy could be applied to this compound, creating a library of derivatives by modifying its tert-pentylamino group or its propiophenone (B1677668) core. These new molecules could then be screened for enhanced anti-arrhythmic activity, reduced side effects, or improved metabolic stability. The synthesis of novel hybrid compounds, as demonstrated with edaravone (B1671096) analogues, is another promising avenue for developing potential new therapeutic agents. nih.gov

Application of Advanced "Omics" Technologies in Preclinical Studies

"Omics" technologies provide a holistic view of biological systems by measuring entire collections of molecules, such as metabolites (metabolomics) or proteins (proteomics).

Metabolomics is the comprehensive study of small molecules (metabolites) within a biological system. nih.gov In preclinical studies, metabolomic profiling of plasma or cardiac tissue from animal models treated with this compound could reveal its impact on key metabolic pathways. nih.gov This approach can identify biomarkers related to the drug's efficacy or uncover unforeseen off-target effects that could lead to toxicity. nih.gov

Proteomics involves the large-scale analysis of proteins. nih.gov Using mass spectrometry-based techniques, researchers can quantify changes in the cardiac proteome in response to this compound. nih.gov This could elucidate its mechanism of action by identifying downstream protein expression changes following sodium channel blockade. researchgate.net Furthermore, proteomics of liver cells exposed to this compound can identify the specific enzymes responsible for its metabolism, providing crucial information for predicting drug-drug interactions. nih.gov

Table 2: Potential Protein Biomarkers in Cardiovascular Drug Research

| Protein Category | Example Biomarkers | Relevance to this compound Research |

|---|---|---|

| Structural Proteins | Troponins, Myosin Light Chains | Indicators of cardiac muscle integrity and potential cardiotoxicity. |

| Metabolic Enzymes | Cytochrome P450 family, Aldo-Keto Reductases | Identification of pathways for drug metabolism and potential drug interactions. researchgate.net |

| Signaling Proteins | Kinases, Phosphatases | Elucidation of downstream signaling cascades affected by the drug. |

| Stress Response | Heat Shock Proteins, Haptoglobin | Markers of cellular stress or inflammatory response to the drug. nih.gov |

Note: This table is illustrative and lists general protein categories relevant to cardiovascular drug research.

Development and Utilization of Human-Relevant In Vitro Models for Metabolism Research

Traditional preclinical research has relied heavily on animal models, which can have significant metabolic differences from humans. researchgate.net Modern research is shifting towards advanced in vitro models that better mimic human physiology.

3D Cell Cultures , such as spheroids, offer a more realistic environment than conventional 2D cell cultures. For this compound, liver spheroids created from primary human hepatocytes could provide a more accurate prediction of its metabolic fate in humans. These models maintain complex cell-cell interactions and metabolic functions for longer periods, making them superior for studying drug metabolism and potential hepatotoxicity.

Organoids are self-organizing 3D structures grown from stem cells that recapitulate the architecture and function of an organ. Human cardiac organoids, which exhibit spontaneous electrical activity, are a revolutionary tool for cardiovascular drug research. These models could be used to test the electrophysiological effects of this compound and its novel analogues on human heart tissue directly. Similarly, liver organoids can be used to study drug metabolism and model dysfunction, offering a powerful platform to investigate the biotransformation of this compound in a human-relevant context.

Q & A

Q. What are the foundational methodologies for characterizing Alprafenone’s physicochemical properties?

To characterize this compound (C₂₅H₃₅NO₄), researchers should employ techniques such as high-performance liquid chromatography (HPLC) for purity analysis, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Thermogravimetric analysis (TGA) can assess thermal stability, while computational modeling (e.g., molecular dynamics simulations) may predict solubility and partition coefficients . Ensure experimental protocols align with pharmaceutical research standards for reproducibility .

Q. How can researchers design a systematic review to synthesize existing data on this compound’s pharmacological targets?

Follow the Cochrane Handbook framework: (1) Define inclusion/exclusion criteria (e.g., in vitro/in vivo studies, peer-reviewed articles); (2) Conduct database searches (PubMed, Embase) using controlled vocabulary (e.g., "this compound AND pharmacokinetics"); (3) Assess bias via tools like ROBINS-I for non-randomized studies; (4) Synthesize findings thematically or via meta-analysis if heterogeneity is low . Scoping reviews may precede full systematic reviews to map knowledge gaps .

Q. What experimental controls are critical in evaluating this compound’s metabolic stability in hepatic models?

Include positive controls (e.g., verapamil for CYP3A4 inhibition) and negative controls (vehicle-only treatments). Use primary hepatocytes or microsomal assays with standardized incubation conditions (pH, temperature). Validate results with LC-MS/MS quantification and report recovery rates to address variability .

Advanced Research Questions

Q. How can contradictory data on this compound’s receptor affinity be resolved methodologically?

Apply triangulation: (1) Replicate assays across independent labs using identical protocols (e.g., radioligand binding assays with consistent receptor preparations); (2) Validate findings via orthogonal methods (e.g., functional cAMP assays vs. binding assays); (3) Perform sensitivity analysis to assess the impact of outliers. Report confidence intervals and effect sizes to contextualize discrepancies .

Q. What strategies optimize predictive modeling of this compound’s off-target effects?

Use structure-activity relationship (SAR) models integrated with machine learning (e.g., random forests for feature importance). Train models on curated datasets (ChEMBL, PubChem) and validate with in silico docking studies against known off-target proteins (e.g., hERG channels). Cross-check predictions with high-throughput screening data to reduce false positives .

Q. How should researchers address ethical and methodological challenges in early-phase clinical trials involving this compound?

Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant): (1) Submit protocols to ethics committees with risk-benefit analyses; (2) Use adaptive trial designs (e.g., Bayesian methods) to minimize participant exposure to subtherapeutic doses; (3) Ensure informed consent processes address compound novelty and potential unknown risks .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are recommended for dose-response studies of this compound?

- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values.

- ANOVA with post-hoc tests : Compare multiple dose groups while controlling for Type I error.

- Bootstrap resampling : Assess parameter uncertainty in small-sample studies . Report raw data in supplementary tables with SD/SE and effect sizes .

Tables: Key Methodological Considerations

Common Pitfalls to Avoid

- Overlooking batch variability : Characterize multiple this compound batches to confirm consistency in biological assays .

- Inadequate blinding : Use double-blinding in animal studies to reduce observer bias .

- Poor literature rigor : Apply AMSTAR-2 criteria to assess systematic review quality before citing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.